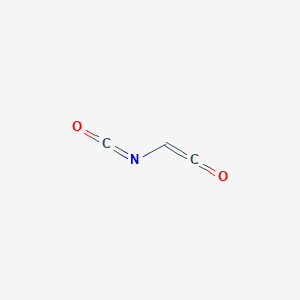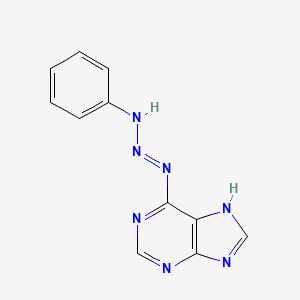
(3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate: is an organic compound with a unique structure that includes an oxetane ring and a chloropropenoate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate typically involves the reaction of (3-Methyloxetan-3-yl)methanol with 3-chloroprop-2-enoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloropropenoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alkenes.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The oxetane ring can undergo ring-opening reactions, while the chloropropenoate group can participate in addition and substitution reactions. These interactions are facilitated by the electronic properties of the functional groups present in the molecule.
類似化合物との比較
Similar Compounds:
(3-Methyloxetan-3-yl)methyl prop-2-ynoate: Similar structure but with a prop-2-ynoate group instead of a chloropropenoate group.
(3-Methyloxetan-3-yl)methyl benzoate: Contains a benzoate group instead of a chloropropenoate group.
Uniqueness:
- The presence of the chloropropenoate group in (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- The oxetane ring provides unique steric and electronic properties that influence its reactivity and applications.
特性
| 113001-58-4 | |
分子式 |
C8H11ClO3 |
分子量 |
190.62 g/mol |
IUPAC名 |
(3-methyloxetan-3-yl)methyl 3-chloroprop-2-enoate |
InChI |
InChI=1S/C8H11ClO3/c1-8(4-11-5-8)6-12-7(10)2-3-9/h2-3H,4-6H2,1H3 |
InChIキー |
MNHIRIPULUIUSF-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)COC(=O)C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)



![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
